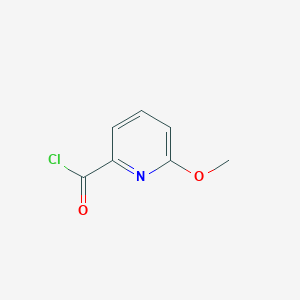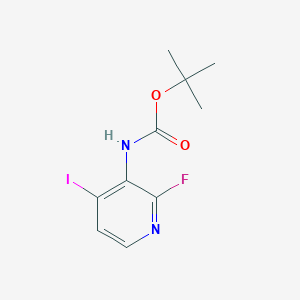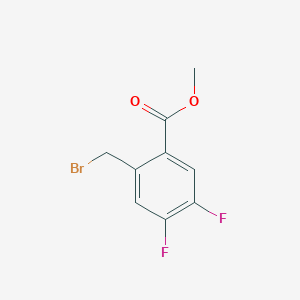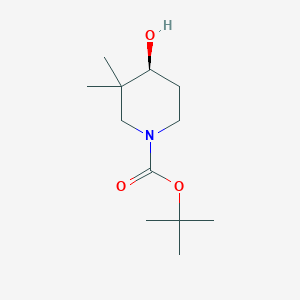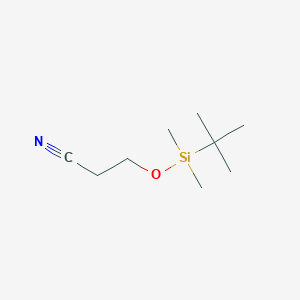
4-Boc-2-(iodomethyl)-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-2-(iodomethyl)-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodomethyl substituent on the morpholine ring
Vorbereitungsmethoden
The synthesis of 4-Boc-2-(iodomethyl)-morpholine typically involves the following steps:
Protection of Morpholine: The morpholine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodomethylation: The protected morpholine is then subjected to iodomethylation. This can be done using iodomethane (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Analyse Chemischer Reaktionen
4-Boc-2-(iodomethyl)-morpholine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) can convert the iodomethyl group to a hydroxymethyl group.
Wissenschaftliche Forschungsanwendungen
4-Boc-2-(iodomethyl)-morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Bioconjugation: The iodomethyl group can be used for bioconjugation reactions, allowing the attachment of various biomolecules to the morpholine ring.
Wirkmechanismus
The mechanism of action of 4-Boc-2-(iodomethyl)-morpholine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a reactive intermediate that undergoes further transformations in the body. The Boc group provides protection during synthetic steps and is removed under physiological conditions to release the active compound. The iodomethyl group can participate in covalent bonding with biological targets, such as proteins or nucleic acids, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
4-Boc-2-(iodomethyl)-morpholine can be compared with other similar compounds, such as:
4-Boc-2-methyl-morpholine: This compound lacks the iodomethyl group and is used as a protecting group in organic synthesis.
4-Boc-2-hydroxymethyl-morpholine: This compound has a hydroxymethyl group instead of an iodomethyl group and is used in the synthesis of various pharmaceuticals.
4-Boc-2-chloromethyl-morpholine: This compound has a chloromethyl group and is used in similar applications as the iodomethyl derivative but with different reactivity.
Eigenschaften
IUPAC Name |
tert-butyl 2-(iodomethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWMJKMDJPFZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
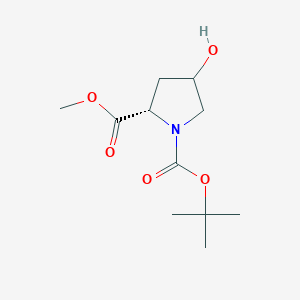
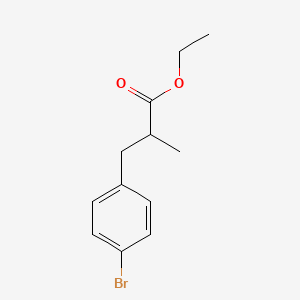
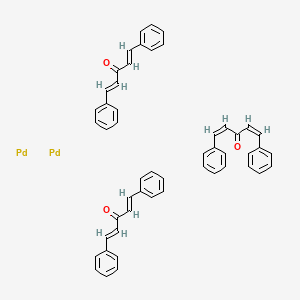
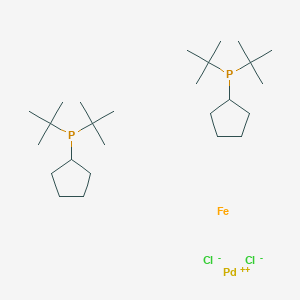
![4-Chloro-3,7-dihydro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B8216194.png)
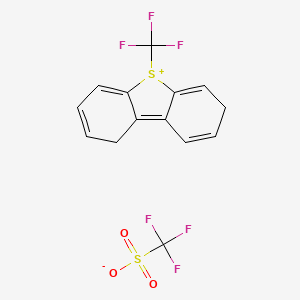

![1,1-Dimethylethyl 2-[(5-methyl-1,3-thiazol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B8216224.png)
